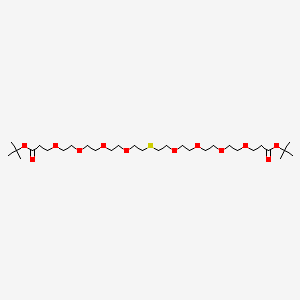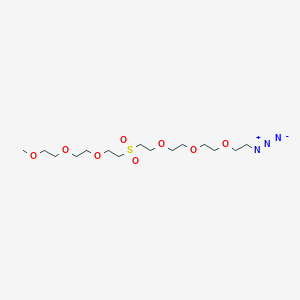
m-PEG3-Sulfone-PEG3-t-butyl ester
Übersicht
Beschreibung
m-PEG3-Sulfone-PEG3-t-butyl ester is an organic compound that contains two polyethylene glycol (PEG) chains connected by a sulfone group. The t-butyl ester group provides a reactive site for cross-linking reactions. This compound is primarily used as a cross-linker in the production of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing .
Vorbereitungsmethoden
The synthesis of m-PEG3-Sulfone-PEG3-t-butyl ester involves organic synthetic chemistry techniques. The two carboxylic acid groups in the compound can undergo sequential amide coupling with primary or secondary amine groups using activators such as EDC, DCC, or HATU . The PEG spacer in the molecule enhances its water solubility, making it suitable for various applications .
Analyse Chemischer Reaktionen
m-PEG3-Sulfone-PEG3-t-butyl ester undergoes several types of chemical reactions:
Oxidation and Reduction: The sulfone group can participate in redox reactions.
Substitution: The t-butyl ester group can be removed under acidic conditions, allowing for further functionalization.
Amide Coupling: The carboxylic acid groups can react with amines to form amide bonds using reagents like EDC, DCC, or HATU.
Wissenschaftliche Forschungsanwendungen
m-PEG3-Sulfone-PEG3-t-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a cross-linker for hydrogels, which are used in various chemical applications.
Biology: The compound is used in the development of hydrogels for tissue engineering and wound healing.
Medicine: Hydrogels made from this compound are used in drug delivery systems.
Industry: The compound’s ability to enhance water solubility makes it valuable in industrial applications.
Wirkmechanismus
The mechanism of action of m-PEG3-Sulfone-PEG3-t-butyl ester involves its ability to form cross-links through its reactive t-butyl ester group. The sulfone group can react with thiol groups of proteins, and the t-butyl ester can be removed under acidic conditions to allow further reactions . This cross-linking capability is crucial for the formation of hydrogels, which are used in various applications .
Vergleich Mit ähnlichen Verbindungen
m-PEG3-Sulfone-PEG3-t-butyl ester is unique due to its combination of PEG chains, sulfone group, and t-butyl ester group. Similar compounds include:
m-PEG3-Tos: Contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions.
N-(Azido-PEG3)-NH-PEG3-acid HCl salt: Contains an azido group, which can react with proteins and nucleic acids.
These compounds share some functional similarities but differ in their specific reactive groups and applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESCEHPGVJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124951 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-00-2 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















